molecular formula C7H2Cl3NS B1330213 2,4,6-Trichlorophenyl isothiocyanate CAS No. 22134-07-2

2,4,6-Trichlorophenyl isothiocyanate

Cat. No. B1330213
CAS RN: 22134-07-2
M. Wt: 238.5 g/mol
InChI Key: DSXVZIOQROMOEF-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl isothiocyanate is a compound that can be inferred to have a complex structure involving trichlorophenyl groups, based on the related compounds discussed in the provided papers. Although the papers do not directly discuss 2,4,6-trichlorophenyl isothiocyanate, they provide insights into the chemistry of related trichlorophenyl-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For example, the synthesis of a (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical was achieved through a five-stage reaction sequence, yielding new intermediate compounds . This suggests that the synthesis of 2,4,6-trichlorophenyl isothiocyanate could also involve multiple steps and careful control of reaction conditions to obtain the desired product.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4,6-trichlorophenyl isothiocyanate has been characterized by various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a triazolothiadiazole derivative was determined, showing that it crystallizes in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonding . This indicates that detailed structural analysis is crucial for understanding the properties of such compounds.

Chemical Reactions Analysis

The chemical behavior of trichlorophenyl-related compounds includes the formation of radicals, as seen in the generation of phenylaminyl radicals through PbO2 oxidation . The stability of these radicals was influenced by the substituents on the trichlorophenyl groups, with electron-donating groups decreasing stability and electron-withdrawing groups like chloro atoms increasing it . This information could be relevant when considering the reactivity of 2,4,6-trichlorophenyl isothiocyanate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing trichlorophenyl groups can be complex. For example, the magnetic susceptibility of a trichlorophenyl-containing radical was characteristic of a paramagnet with weak antiferromagnetic interactions at low temperatures . The EPR spectra and magnetic behavior provide insights into the electronic structure and magnetic properties, which are important aspects of the physical chemistry of these compounds.

Scientific Research Applications

  • 2,4,6-Trichlorophenyl isothiocyanate is an organic compound with the linear formula Cl3C6H2NCS . It has a molecular weight of 238.52 .
  • This compound is used as a building block in organic synthesis .
  • It is also used in proteomics research .

Safety And Hazards

2,4,6-Trichlorophenyl isothiocyanate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,3,5-trichloro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXVZIOQROMOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176668
Record name 2,4,6-Trichlorophenyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenyl isothiocyanate

CAS RN

22134-07-2
Record name 1,3,5-Trichloro-2-isothiocyanatobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenyl isothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trichlorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Record name 2,4,6-Trichlorophenyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YG Gololobov, MA Galkina, OV Dovgan… - Russian Chemical …, 2001 - Springer
The reactions of the zwitterion derived from triisopropylphosphine and ethyl 2-cyanoacrylate with mercuric chloride and aryl isothiocyanates containing Cl atoms in the ortho positions of …
Number of citations: 7 link.springer.com
JH Palmer, G Parkin - New Journal of Chemistry, 2014 - pubs.rsc.org
The 1-arylimidazole-2-thiones, (HmimAr) [Ar = 3,4,5-C6H2(OMe)3, 2,4-C6H3(NO2)(OMe), 2,4,6-C6H2Cl3 and 3,5-C6H3(CF3)2], which feature electronically diverse substituents, may …
Number of citations: 7 pubs.rsc.org
MR Islam, M Teleb, V Karageorgos, S Sakellaris… - European Journal of …, 2022 - Elsevier
Corticotropin-releasing factor (CRF) is a 41-amino-acid neuropeptide secreted from the hypothalamus and is the main regulator of the hypothalamus-pituitary-adrenocortical (HPA) axis. …
Number of citations: 1 www.sciencedirect.com

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